molecular formula C4H12ClNO B2747118 (2R,3S)-3-Aminobutan-2-ol hydrochloride CAS No. 126307-45-7

(2R,3S)-3-Aminobutan-2-ol hydrochloride

Cat. No.: B2747118
CAS No.: 126307-45-7
M. Wt: 125.6
InChI Key: VREIZDQPOMNWLM-RFKZQXLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Chiral Amino Alcohols as Key Intermediates in Asymmetric Transformations

Chiral 1,2-amino alcohols, such as (2R,3S)-3-aminobutan-2-ol, are essential structural motifs and versatile tools in the field of asymmetric synthesis. nih.gov Their importance stems from their prevalence in biologically active molecules and their utility in controlling the stereochemical outcome of chemical reactions. rsc.orgresearchgate.net Chirality is a critical factor for the efficacy and safety of many pharmaceuticals, making the synthesis of single-enantiomer compounds a primary focus in medicinal chemistry. nih.govresearchgate.net Chiral amino alcohols fulfill several key roles in this pursuit.

Firstly, they are integral building blocks for the synthesis of numerous natural products and pharmaceutical agents. nih.govfrontiersin.org The vicinal amino alcohol framework is a common feature in drugs like beta-blockers, as well as in antiviral and anticancer agents. uni-muenster.de Secondly, they function as highly effective chiral auxiliaries. In this role, the amino alcohol is temporarily attached to a substrate molecule to direct a subsequent reaction to produce a specific stereoisomer. After the transformation, the auxiliary can be cleaved and often recovered. Lastly, they are widely used as chiral ligands for metal-catalyzed reactions and as organocatalysts. nih.govrsc.org When complexed with a metal center, the chiral environment created by the amino alcohol ligand can induce high levels of enantioselectivity in reactions such as reductions, alkylations, and carbon-carbon bond formations. polyu.edu.hk One prominent application is in the synthesis of chiral oxazoline-containing ligands, which are among the most successful and versatile classes of ligands for asymmetric catalysis. nih.gov

Key Roles of Chiral Amino Alcohols in Asymmetric Synthesis

RoleDescriptionExample Application Areas
Chiral Building BlocksIncorporated directly into the final target molecule, providing a key stereocenter.Pharmaceuticals (e.g., beta-blockers, antivirals), Natural Products. frontiersin.orguni-muenster.de
Chiral AuxiliariesTemporarily attached to a substrate to control the stereochemistry of a reaction, then removed.Stereoselective alkylations, aldol (B89426) reactions, and Diels-Alder reactions.
Chiral LigandsCoordinate to a metal catalyst to create a chiral environment that influences the reaction pathway.Asymmetric hydrogenation, hydroamination, and nucleophilic additions. rsc.orgpolyu.edu.hk
OrganocatalystsAct as metal-free catalysts where the amino and hydroxyl groups participate in activating substrates and controlling stereochemistry.Asymmetric Michael additions, aldol reactions, and cycloadditions. rsc.org

Historical Context and Evolution of Academic Research on the (2R,3S)-3-Aminobutan-2-ol Scaffold

The synthesis of vicinal amino alcohols has been a long-standing focus of organic chemistry, with methodologies evolving from classical approaches to highly sophisticated modern strategies. rsc.org Early methods often relied on the derivatization of naturally occurring, enantiopure starting materials from the "chiral pool," such as amino acids. researchgate.net For instance, the reduction of α-amino acids or their corresponding esters provided a straightforward entry to β-amino alcohols. However, this approach was limited by the availability of the desired amino acid precursors.

Another classical strategy involved the resolution of racemic mixtures, where a racemic amino alcohol is reacted with a chiral resolving agent to form diastereomeric salts that can be separated by physical means like crystallization. While effective, this method is inherently inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer.

The development of substrate-controlled diastereoselective reactions marked a significant step forward. For example, the aminolysis of chiral epoxides, where a nucleophilic amine opens the epoxide ring, became a well-established method for preparing amino alcohols. researchgate.net The stereochemistry of the resulting product is directly controlled by the stereochemistry of the starting epoxide.

A major breakthrough in the field was the advent of catalyst-controlled asymmetric synthesis. The Sharpless asymmetric aminohydroxylation, which allows for the direct conversion of alkenes into vicinal amino alcohols with high enantioselectivity, was a landmark achievement that earned a share of the 2001 Nobel Prize in Chemistry. uni-muenster.de This and other catalytic methods, including asymmetric hydrogenation and transfer hydrogenation of α-amino ketones, provided more direct and efficient access to specific stereoisomers like (2R,3S)-3-aminobutan-2-ol without relying on stoichiometric sources of chirality. rsc.org This evolution from stoichiometric to catalytic and highly selective methods has defined the progress in synthesizing this important class of compounds.

Current Research Landscape and Future Trajectories for (2R,3S)-3-Aminobutan-2-ol Hydrochloride Investigations

The current research landscape for the synthesis of vicinal amino alcohols is characterized by the pursuit of higher efficiency, selectivity, and sustainability. Recent innovations have focused on developing novel catalytic systems that can construct these chiral scaffolds from simple, readily available starting materials under mild conditions.

One prominent area of research is the use of transition-metal catalysis. Copper-catalyzed asymmetric hydroamination of allylic alcohols has emerged as a powerful method for preparing chiral γ-amino alcohols with excellent regio- and enantioselectivity. nih.govacs.org More advanced copper-catalyzed stereodivergent strategies allow for the synthesis of all possible stereoisomers of an amino alcohol product by sequential hydrosilylation and hydroamination of enals and enones. nih.gov Recently, a chromium-catalyzed asymmetric cross-coupling between aldehydes and imines, utilizing a radical polar crossover strategy, has been developed for the modular synthesis of high-value chiral β-amino alcohols with impressive enantiomeric excess (up to 99% ee). westlake.edu.cn

Biocatalysis represents another major frontier, offering significant advantages in terms of sustainability and selectivity. nih.gov Engineered amine dehydrogenases (AmDHs) have been successfully employed for the asymmetric reductive amination of α-hydroxy ketones. frontiersin.orgacs.org These enzymatic methods operate under mild aqueous conditions, use inexpensive ammonia (B1221849) as the amine source, and can achieve exceptionally high enantioselectivity (>99% ee), making them attractive for industrial applications. frontiersin.org

Future trajectories in this field are aimed at overcoming current limitations and expanding the applicability of these compounds. A key challenge for biocatalysis is improving enzyme stability and efficiency to make large-scale processes more viable. For metal catalysis, efforts are focused on reducing catalyst loading and using more earth-abundant metals. Furthermore, new applications for the (2R,3S)-3-aminobutan-2-ol scaffold are being explored. Preliminary research suggests potential in neuropharmacology, indicating that its derivatives may warrant further investigation for their biological activities. The continued development of innovative synthetic methods will be crucial for unlocking the full potential of this versatile chiral intermediate.

Comparison of Modern Synthetic Methods for Chiral Amino Alcohols

MethodCatalyst/EnzymeKey FeaturesReported Selectivity
Copper-Catalyzed HydroaminationCopper Hydride (CuH) complexes with chiral ligandsUses unprotected allylic alcohols; offers excellent regioselectivity. nih.govacs.orgHigh regio- and enantioselectivity. nih.gov
Copper-Catalyzed Stereodivergent SynthesisCopper(II) acetate/chiral ligand complexProvides access to all possible stereoisomers from enals/enones; high chemo-, regio-, diastereo-, and enantioselectivity. nih.gov>20:1 d.r., >99% ee. nih.gov
Chromium-Catalyzed Cross Aza-Pinacol CouplingChromium complexesModular synthesis from aldehydes and imines via a radical polar crossover strategy. westlake.edu.cnUp to 99% ee. westlake.edu.cn
Biocatalytic Reductive AminationEngineered Amine Dehydrogenases (AmDHs)Uses α-hydroxy ketones and ammonia; mild aqueous conditions; highly sustainable. frontiersin.orgacs.orgUp to 99% conversion, >99% ee. acs.org

Physicochemical Properties of (2R,3S)-3-Aminobutan-2-ol

PropertyValue
Molecular FormulaC₄H₁₁NO
Molecular Weight89.14 g/mol nih.gov
IUPAC Name(2R,3S)-3-aminobutan-2-ol nih.gov
CAS Number40285-24-3 nih.gov
Hydrochloride Salt CAS Number126307-45-7
Hydrochloride Salt Molecular FormulaC₄H₁₂ClNO
Hydrochloride Salt Molecular Weight125.6 g/mol

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-3-aminobutan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-3(5)4(2)6;/h3-4,6H,5H2,1-2H3;1H/t3-,4+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREIZDQPOMNWLM-RFKZQXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126307-45-7
Record name (2R,3S)-3-aminobutan-2-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

**advanced Synthetic Methodologies for the Stereocontrolled Preparation of 2r,3s 3 Aminobutan 2 Ol Hydrochloride**

Chemoenzymatic and Biocatalytic Approaches for Enantiopure (2R,3S)-3-Aminobutan-2-ol Hydrochloride Synthesis

Chemoenzymatic and biocatalytic methods offer a powerful and sustainable approach to synthesizing enantiopure chiral compounds, leveraging the high stereoselectivity of enzymes. researchgate.net These methods often result in high enantiomeric excess (e.e.) and can be performed under mild reaction conditions. nih.gov

One prominent biocatalytic strategy involves the use of transaminase enzymes. For instance, the enantiomerically pure (R)-3-aminobutan-1-ol, a related chiral amino alcohol, can be prepared by treating 4-hydroxybutan-2-one with a transaminase enzyme. google.com This highlights the potential of transaminases in stereoselectively introducing an amino group. The combination of transketolases and transaminases has been described for the synthesis of 2-amino-1,3-diols, demonstrating a purely enzymatic route to amino diols. researchgate.net

Lipases are another class of enzymes widely used in chemoenzymatic synthesis, particularly for kinetic resolutions of racemic mixtures. For example, a chemoenzymatic route to synthesize enantiopure acebutolol, a β1-selective blocker, employed a lipase-mediated kinetic resolution of a racemic alcohol intermediate. nih.gov This strategy can be adapted for the synthesis of (2R,3S)-3-aminobutan-2-ol by resolving a racemic mixture of a suitable precursor.

The integration of metal catalysis with biocatalysis in a one-pot sequential chemoenzymatic method has been developed for the conversion of amides into enantiomerically enriched alcohols. nih.gov This approach could be envisioned for the synthesis of (2R,3S)-3-aminobutan-2-ol, starting from a corresponding amide.

Table 1: Examples of Biocatalytic Approaches in Chiral Amino Alcohol Synthesis

Enzyme ClassSubstrate ExampleProduct ExampleKey Advantage
Transaminase4-hydroxybutan-2-one(R)-3-aminobutan-1-olHigh enantioselectivity in amine group introduction. google.com
LipaseRacemic alcoholEnantiopure alcoholEffective kinetic resolution of racemates. nih.gov
Alcohol DehydrogenaseKetoneChiral alcoholStereoselective reduction of carbonyls. nih.gov
KetoreductasesAmideEnantiomerically enriched alcoholEnables one-pot chemoenzymatic sequences. nih.gov

Enantioselective Reduction Strategies in the Formation of this compound Precursors

Enantioselective reduction of a prochiral ketone is a common and effective strategy for establishing one of the chiral centers in (2R,3S)-3-aminobutan-2-ol. This is often achieved through the use of chiral catalysts or biocatalysts.

Asymmetric reduction of β-amino ketones using chiral catalysts, such as in a Corey-Bakshi-Shibata (CBS) reduction, is a well-established method. Biocatalytic reductions offer a green alternative, with enzymes like carbonyl reductases from organisms such as Lactobacillus fermentum achieving high enantioselectivity (>95% e.e.) under optimized conditions.

Alcohol dehydrogenases (ADHs) are particularly useful for the enantioselective reduction of ketones. nih.gov For instance, the synthesis of enantiomerically pure propargylic alcohols has been demonstrated through the reduction of the corresponding ketones using either (R)-selective ADH from Lactobacillus kefir or (S)-selective ADH from Thermoanaerobacter brokii. nih.gov A similar strategy could be applied to a suitable ketone precursor for (2R,3S)-3-aminobutan-2-ol.

Table 2: Comparison of Enantioselective Reduction Methods

MethodCatalyst/EnzymeTypical PrecursorSelectivity
Asymmetric Catalysis (e.g., CBS)Chiral oxazaborolidineβ-amino ketoneHigh enantioselectivity.
Biocatalytic ReductionCarbonyl reductase (L. fermentum)β-amino ketone>95% e.e.
Biocatalytic ReductionAlcohol dehydrogenaseProchiral ketoneHigh enantioselectivity, enzyme-dependent stereochemistry. nih.gov

Diastereoselective Synthesis Routes and Chiral Resolution Techniques for this compound Isomers

When both chiral centers are formed in a reaction, diastereoselective control is crucial. This can be achieved through various synthetic strategies, including substrate-controlled and reagent-controlled methods.

Following a non-stereoselective or partially stereoselective synthesis that yields a mixture of diastereomers, chiral resolution becomes necessary. wikipedia.org The most common method for chiral resolution is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.org These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by crystallization. mdpi.com For amino alcohols, acidic resolving agents like tartaric acid are commonly used. google.com The separated diastereomer can then be treated to remove the resolving agent, yielding the pure enantiomer. wikipedia.org

Kinetic resolution, often enzyme-mediated, is another powerful technique. For example, lipase-mediated acylation can selectively acylate one enantiomer in a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer.

Chromatographic methods, particularly chiral high-performance liquid chromatography (HPLC), are also widely used for the separation of enantiomers and diastereomers, especially on an analytical scale. nih.gov For preparative separations, specialized chiral stationary phases are required. nih.gov

Table 3: Overview of Chiral Resolution Techniques

TechniquePrincipleCommon Application
Diastereomeric Salt CrystallizationFormation of diastereomeric salts with a chiral resolving agent, followed by separation based on solubility differences. wikipedia.orgIndustrial-scale resolution of racemic amines and alcohols. google.com
Kinetic ResolutionDifferential reaction rates of enantiomers with a chiral catalyst or enzyme. Synthesis of enantiopure alcohols and amines.
Chiral ChromatographyDifferential interaction of enantiomers with a chiral stationary phase. nih.govAnalytical and preparative separation of a wide range of chiral compounds. google.com

Green Chemistry Principles and Sustainable Production of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several strategies can be employed to enhance its sustainability.

Biocatalysis is inherently a green technology, as enzymes operate under mild conditions (temperature, pH) in aqueous media, reducing energy consumption and the need for organic solvents. researchgate.net The use of enzymes can also minimize the formation of byproducts, leading to higher atom economy and less waste.

The development of one-pot or tandem reactions, where multiple synthetic steps are performed in a single reaction vessel, can significantly improve process efficiency and reduce waste. nih.gov This minimizes the need for intermediate purification steps, saving solvents and energy.

Furthermore, the choice of reagents and solvents plays a critical role in the environmental impact of a synthesis. Utilizing less toxic and more environmentally benign solvents, or even solvent-free conditions, can greatly improve the green credentials of a process. The use of catalytic methods, both chemical and enzymatic, is preferred over stoichiometric reagents to minimize waste.

Table 4: Application of Green Chemistry Principles in Synthesis

Green Chemistry PrincipleApplication in (2R,3S)-3-Aminobutan-2-ol Synthesis
CatalysisUse of biocatalysts (e.g., lipases, transaminases) or chiral metal catalysts instead of stoichiometric reagents.
Atom EconomyDesigning synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Safer Solvents and AuxiliariesEmploying water or other environmentally benign solvents in enzymatic reactions.
Design for Energy EfficiencyConducting reactions at ambient temperature and pressure, as is common in biocatalysis. nih.gov
Use of Renewable FeedstocksExploring biosynthetic routes that start from renewable resources.

**exploration of 2r,3s 3 Aminobutan 2 Ol Hydrochloride As a Chiral Scaffold in Asymmetric Catalysis and Synthesis**

Development and Design of Chiral Ligands Derived from (2R,3S)-3-Aminobutan-2-ol Hydrochloride

The specific stereochemistry of (2R,3S)-3-aminobutan-2-ol, with its anti-relationship between the amino and hydroxyl groups, provides a rigid and well-defined backbone for ligand design. This structural characteristic is crucial for creating a predictable and effective chiral environment around a metal center. The development of ligands from such chiral amino alcohols has been a significant focus in the field of asymmetric catalysis.

Chiral oxazolines are a prominent class of ligands in asymmetric catalysis, widely utilized due to their straightforward synthesis, stability, and the effective stereochemical control they confer. researchgate.net The synthesis typically involves the condensation of a chiral β-amino alcohol with a nitrile, carboxylic acid, or related derivative. researchgate.netorganic-chemistry.org Starting from (2R,3S)-3-aminobutan-2-ol, the corresponding oxazoline (B21484) can be readily prepared.

The general synthetic route involves the reaction of the amino alcohol with a carboxylic acid derivative (like an acid chloride or ester) to form a β-hydroxy amide intermediate. This intermediate is then cyclized under dehydrating conditions to yield the final oxazoline ring. The substituents on the oxazoline ring can be easily varied, allowing for the fine-tuning of the ligand's steric and electronic properties to suit a specific catalytic transformation. This modularity is a key advantage of using amino alcohols like (2R,3S)-3-aminobutan-2-ol as the chiral source. nih.gov Ligands incorporating the oxazoline motif, such as phosphinooxazolines (PHOX ligands), have proven highly effective in a multitude of asymmetric reactions. mdpi.com

The inherent structure of (2R,3S)-3-aminobutan-2-ol, containing both a nitrogen and an oxygen donor atom, makes it a natural precursor for bidentate N,O-ligands. These ligands coordinate to a metal center through both the nitrogen and oxygen atoms, forming a stable five-membered chelate ring. This chelation restricts the conformational flexibility of the ligand-metal complex, which is essential for achieving high enantioselectivity.

Derivatization of the amino group, for instance, through imine formation with a salicylaldehyde (B1680747) derivative, can generate tridentate Schiff base ligands. These ligands create a well-defined chiral pocket around the metal ion. The resulting metal complexes, often with transition metals like copper, nickel, or palladium, are active catalysts for various asymmetric transformations. The stereocenters originating from the aminobutanol (B45853) backbone dictate the facial selectivity of substrate approach to the metal's active site.

Chiral phosphines are among the most successful ligand classes in asymmetric catalysis, particularly for hydrogenation reactions. tcichemicals.com (2R,3S)-3-Aminobutan-2-ol can be used to synthesize novel aminophosphine (B1255530) ligands. researchgate.net For example, the hydroxyl group can be converted into a leaving group and substituted by a phosphine (B1218219) moiety, or the amino group can be functionalized to incorporate a phosphorus-containing group.

The synthesis of β-aminophosphine ligands from amino alcohols is a well-established strategy. tcichemicals.com These ligands combine the properties of a hard nitrogen donor and a soft phosphorus donor, which can be beneficial in tuning the electronic properties of the metal catalyst. P-chirogenic phosphine ligands, where the phosphorus atom itself is a stereocenter, represent another advanced class of ligands that can potentially be accessed from chiral precursors like (2R,3S)-3-aminobutan-2-ol. tcichemicals.com

Applications of this compound-Derived Ligands in Transition Metal-Catalyzed Asymmetric Reactions

Ligands derived from chiral amino alcohols are widely applied in transition metal-catalyzed reactions to achieve high levels of enantioselectivity. The specific ligand architecture dictates its suitability for a particular reaction type.

Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral molecules, particularly chiral alcohols from prochiral ketones. nih.gov Ruthenium, rhodium, and iridium complexes bearing chiral ligands are commonly employed for this transformation. nih.govajchem-b.com Ligands derived from chiral β-amino alcohols have been shown to be effective in the asymmetric transfer hydrogenation of ketones. mdpi.com

For instance, a bidentate ligand synthesized from an amino alcohol can coordinate to a metal center like Ru(II). In the presence of a hydrogen source (like H₂ gas or isopropanol), this complex can catalytically reduce a ketone to a secondary alcohol with high enantiomeric excess. The ligand's chiral backbone, originating from (2R,3S)-3-aminobutan-2-ol, creates a chiral environment that forces the substrate to bind in a specific orientation, leading to the preferential formation of one alcohol enantiomer.

EntrySubstrate (Ketone)Metal/Ligand TypeYield (%)Enantiomeric Excess (ee, %)
1AcetophenoneRu/PHOX-type>9596
21-TetraloneIr/Aminophosphine>9998
32,4,4-Trimethyl-2-cyclohexenoneRh/Diphosphine9899
4Methyl acetoacetateRu/BINAP>98>99

The formation of carbon-carbon and carbon-heteroatom bonds in an enantioselective manner is fundamental to modern organic synthesis. Ligands derived from chiral scaffolds like (2R,3S)-3-aminobutan-2-ol play a crucial role in these reactions.

A prime example is the palladium-catalyzed asymmetric allylic alkylation (AAA). In this reaction, a chiral ligand, such as a phosphinooxazoline (PHOX) derivative, coordinates to a palladium catalyst. nih.gov This chiral complex then catalyzes the reaction between an allylic substrate and a nucleophile (e.g., a malonate), creating a new C-C bond. The ligand's structure directs the nucleophilic attack to one of the two enantiotopic faces of the π-allyl-palladium intermediate, resulting in a highly enantioenriched product. nih.gov

Similarly, in carbon-heteroatom bond formation, such as the asymmetric allylic amination, these chiral catalysts can control the stereochemical outcome of the C-N bond formation. The versatility of the ligands that can be synthesized from (2R,3S)-3-aminobutan-2-ol makes them promising candidates for a wide array of such bond-forming reactions.

EntryReaction TypeSubstrateNucleophileMetal/Ligand TypeYield (%)Enantiomeric Excess (ee, %)
1Allylic Alkylation1,3-Diphenylallyl acetateDimethyl malonatePd/PHOX-type9899
2Michael AdditionChalconeDiethyl malonateCu/Oxazoline9594
3Allylic AminationCinnamyl acetateBenzylaminePd/Phosphine9295
4Diels-AlderCyclopentadieneN-AcryloyloxazolidinoneCu/Bis(oxazoline)9998

Asymmetric Oxidation and Reduction Processes

The primary application of scaffolds derived from (2R,3S)-3-aminobutan-2-ol in this context is in the asymmetric reduction of prochiral ketones. While its use in asymmetric oxidation is not widely documented in scientific literature, its role in reduction reactions is well-established through analogy with other 1,2-amino alcohols. These chiral amino alcohols are key precursors for the in situ generation of oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts, which are highly effective for the enantioselective reduction of ketones to secondary alcohols using borane (B79455).

The general mechanism involves the reaction of the amino alcohol with a borane source (like BH₃·THF) to form a rigid, bicyclic oxazaborolidine. This catalyst then coordinates with both the borane reducing agent (at the nitrogen atom) and the substrate ketone (at the endocyclic boron atom). This ternary complex creates a highly organized, six-membered ring transition state that facilitates a stereoselective hydride transfer from the borane to one face of the ketone, leading to the formation of a chiral alcohol with high enantiomeric excess (ee).

While direct studies on catalysts derived from (2R,3S)-3-aminobutan-2-ol are not abundant, research on analogous amino alcohols demonstrates the high efficacy of this method. For example, a study on the asymmetric reduction of various aryl-alkyl ketones using an oxazaborolidine catalyst derived from an amino alcohol synthesized from (−)-α-pinene highlights the typical performance of such systems. The results show excellent yields and high enantioselectivities for a range of substrates.

Substrate (Ketone)Product (Alcohol) ConfigurationYield (%)Enantiomeric Excess (ee, %)
AcetophenoneS9496
4-MethylacetophenoneS9596
4-MethoxyacetophenoneS9397
4-ChloroacetophenoneS9695
2-AcetylnaphthaleneS9294

This table presents data for an analogous oxazaborolidine-catalyzed reduction to illustrate the expected efficacy of catalysts derived from chiral 1,2-amino alcohols.

Role of this compound as a Chiral Auxiliary in Substrate-Controlled Asymmetric Transformations

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.gov After the desired transformation, the auxiliary is removed, having imparted its chirality to the substrate. wikipedia.org 1,2-amino alcohols like (2R,3S)-3-aminobutan-2-ol are excellent precursors for one of the most reliable classes of chiral auxiliaries: the oxazolidinones. wikipedia.orgnih.gov

(2R,3S)-3-aminobutan-2-ol can be cyclized with phosgene, a carbonyldiimidazole, or a dialkyl carbonate to form the corresponding (4S,5R)-4,5-dimethyloxazolidin-2-one. This rigid heterocyclic system can then be N-acylated with a prochiral carboxylic acid derivative. The resulting N-acyl oxazolidinone serves as the substrate for various diastereoselective transformations, including alkylations and aldol (B89426) reactions. williams.edu

In a typical asymmetric alkylation, the N-acyl oxazolidinone is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), to form a specific Z-enolate. williams.edu The substituent at the C5 position of the oxazolidinone (a methyl group in this case) effectively blocks one face of the enolate. Consequently, an incoming electrophile, such as an alkyl halide, can only approach from the less sterically hindered face, resulting in the formation of a new stereocenter with high diastereoselectivity. williams.eduresearchgate.net

After the alkylation, the chiral auxiliary can be cleanly cleaved under various conditions (e.g., hydrolysis with lithium hydroxide (B78521) or reduction with lithium borohydride) to yield the desired enantiomerically enriched carboxylic acid, alcohol, or aldehyde, while also allowing for the recovery of the original amino alcohol. williams.edu

The power of this approach is demonstrated by the well-studied Evans oxazolidinone system, which provides a predictable framework for asymmetric synthesis. williams.edu

Investigation of Substrate Scope and Stereochemical Limitations in this compound-Mediated Processes

The effectiveness of any chiral scaffold is determined by its performance across a range of different substrates and its inherent stereochemical biases.

In Asymmetric Reduction: When used to form an oxazaborolidine catalyst for ketone reduction, the substrate scope is generally broad, with particularly high enantioselectivity observed for aryl-alkyl ketones and α,β-unsaturated ketones. researchgate.net Steric hindrance near the carbonyl group can influence the reaction's success. For instance, ketones with very bulky substituents may react slowly or with reduced selectivity due to poor coordination with the catalyst. The electronic nature of the substituents can also play a role; electron-withdrawing groups on an aromatic ring often lead to high selectivity. A limitation can be seen with simple aliphatic ketones, which sometimes exhibit lower enantioselectivity compared to their aromatic counterparts unless modified reaction conditions are employed.

As a Chiral Auxiliary: When employed as an oxazolidinone auxiliary in alkylation reactions, the substrate scope is extensive. The methodology is effective for the synthesis of α-substituted carboxylic acids using a wide variety of electrophiles, including primary alkyl halides, allylic halides, and benzylic halides.

However, there are limitations. The formation of quaternary stereocenters (α,α-disubstituted products) can be more challenging and may require specific conditions or stronger electrophiles, sometimes resulting in lower diastereoselectivity compared to the formation of tertiary centers. nih.gov Furthermore, the success of the enolate formation and subsequent alkylation depends on the pKa of the α-proton and the absence of competing side reactions. The stereochemical outcome is highly dependent on the formation of the Z-enolate and the facial shielding provided by the auxiliary's substituent, a model that is highly reliable for this class of auxiliaries. williams.edu

The following table, adapted from studies on a similar pseudoephedrine-based auxiliary, illustrates the typical high diastereoselectivities achieved in the alkylation of amides derived from amino alcohols, which is analogous to the oxazolidinone system.

Electrophile (R-X)Product Diastereomeric Ratio (d.r.)Yield (%)
CH₃I>99:192
CH₃CH₂I>99:191
Allyl Bromide>99:195
Benzyl Bromide>99:198
iso-Propyl Iodide98:285

This table shows representative data for the diastereoselective alkylation of a chiral amide derived from an analogous amino alcohol, demonstrating the high selectivity common for these types of auxiliaries.

**mechanistic Insights into 2r,3s 3 Aminobutan 2 Ol Hydrochloride Enabled Asymmetric Processes**

Elucidation of Reaction Mechanisms in (2R,3S)-3-Aminobutan-2-ol Hydrochloride-Catalyzed Systems

The elucidation of reaction mechanisms in systems catalyzed by this compound would likely commence with identifying the specific type of asymmetric reaction being catalyzed. Given its structure, it could potentially act as a chiral ligand for a metal catalyst or as a chiral organocatalyst itself.

In a hypothetical scenario where it serves as a ligand in a metal-catalyzed reaction, such as the addition of diethylzinc (B1219324) to an aldehyde, the mechanism would likely involve the formation of a chiral catalyst complex. The hydrochloride salt would first need to be neutralized to free the amino and hydroxyl groups for coordination with the metal center (e.g., zinc). The resulting chiral complex would then coordinate with the substrates (aldehyde and diethylzinc), creating a highly organized transition state that directs the stereochemical outcome of the reaction.

Alternatively, if acting as an organocatalyst, for instance in an aldol (B89426) or Mannich-type reaction, the amino group could form an enamine or iminium ion intermediate with a carbonyl compound, while the hydroxyl group could participate in hydrogen bonding to orient the other reactant and control the stereoselectivity.

Identification and Characterization of Key Intermediates and Transition States

The identification and characterization of key intermediates and transition states are crucial for understanding the reaction mechanism. In a hypothetical this compound-enabled process, techniques such as in-situ IR spectroscopy, NMR spectroscopy (including variable temperature studies and 2D NMR), and mass spectrometry would be employed to detect and characterize transient species.

For metal-catalyzed reactions, the structure of the active catalyst-substrate complex would be a key intermediate. Computational modeling, such as Density Functional Theory (DFT) calculations, would be invaluable in predicting the geometries of these intermediates and the corresponding transition states. These calculations could help to visualize the three-dimensional arrangement of the substrates around the chiral catalyst and identify the non-covalent interactions that govern the stereochemical control.

Influence of (2R,3S) Stereochemical Configuration on Enantioselectivity and Diastereoselectivity

The specific (2R,3S) stereochemistry of 3-aminobutan-2-ol (B1581441) is paramount in determining the enantioselectivity and diastereoselectivity of the reaction. The relative orientation of the amino and hydroxyl groups, as well as the methyl groups on the butane (B89635) backbone, creates a unique chiral environment.

In a proposed transition state model, the substituents on the chiral ligand would create steric hindrance that favors one approach of the reactants over the other. For example, in the addition of a nucleophile to a carbonyl group, the chiral ligand would shield one face of the carbonyl, forcing the nucleophile to attack from the less hindered face, leading to the preferential formation of one enantiomer.

To experimentally validate the influence of the stereochemistry, control experiments using other stereoisomers of 3-aminobutan-2-ol (e.g., (2S,3R), (2R,3R), or (2S,3S)) would be essential. A comparison of the stereochemical outcomes of the reaction with different isomers would provide direct evidence for the role of the (2R,3S) configuration in inducing asymmetry.

The following interactive table illustrates hypothetical data from such a comparative study in an asymmetric addition reaction:

Ligand StereoisomerEnantiomeric Excess (ee %)Diastereomeric Ratio (dr)
(2R,3S)9598:2
(2S,3R)9497:3
(2R,3R)2060:40
(2S,3S)2262:38

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational and Experimental Studies of Solvent Effects and Reaction Parameter Optimization

The optimization of reaction parameters and the study of solvent effects are critical for maximizing the efficiency and selectivity of any asymmetric process. Experimental studies would involve systematically varying parameters such as temperature, concentration, catalyst loading, and the nature of the solvent.

Computational studies can provide valuable insights into the role of the solvent. Molecular dynamics simulations, for instance, can model the explicit interactions between the solvent molecules and the reaction intermediates and transition states. These simulations can help to understand how the solvent can stabilize or destabilize certain conformations, thereby influencing the stereochemical outcome.

The table below presents a hypothetical optimization of reaction conditions for an asymmetric reaction catalyzed by a system involving this compound.

EntrySolventTemperature (°C)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
1Toluene0108590
2THF0108885
3CH2Cl20107582
4Toluene-20108295
5Toluene25109080
6Toluene-2057094
7Toluene-20158395

Note: The data in this table is hypothetical and for illustrative purposes only.

**advanced Characterization and Analytical Methodologies for 2r,3s 3 Aminobutan 2 Ol Hydrochloride and Its Derivatives**

Spectroscopic Techniques for Structural Confirmation within Synthetic Contexts (e.g., Advanced NMR, Mass Spectrometry)

Spectroscopic methods are fundamental tools for the structural elucidation of newly synthesized chiral compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are particularly powerful for confirming the constitution and configuration of (2R,3S)-3-Aminobutan-2-ol hydrochloride and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the connectivity and stereochemical relationships of atoms within a molecule. For chiral molecules, advanced NMR techniques are employed to differentiate between stereoisomers. In the case of (2R,3S)-3-Aminobutan-2-ol, ¹H and ¹³C NMR spectra confirm the basic carbon-nitrogen-oxygen framework. To resolve specific stereochemical questions, chiral shift reagents or chiral solvating agents can be added to the NMR sample. These agents interact with the enantiomers or diastereomers in solution to induce chemical shift differences between otherwise indistinguishable protons or carbons, allowing for their distinct observation. Another approach involves derivatization of the amino alcohol with a chiral derivatizing agent, such as Mosher's acid, to form diastereomeric esters or amides which inherently possess different NMR spectra.

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound with high accuracy. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by showing characteristic losses of small molecules (e.g., water, ammonia) from the parent ion. While standard MS is not inherently sensitive to stereochemistry, its coupling with chiral separation techniques (e.g., GC-MS, LC-MS) is a powerful combination for analysis.

Below is a table summarizing spectroscopic approaches for structural confirmation.

Table 1: Spectroscopic Methods for Structural Confirmation

Technique Application for this compound Information Obtained
¹H & ¹³C NMR Confirms the molecular backbone and connectivity. Chemical shifts, coupling constants, and integration provide a map of the atomic framework.
NMR with Chiral Shift Reagents Resolves signals of enantiomers or diastereomers. Differentiates between stereoisomers by inducing non-equivalent magnetic environments.
NMR after Chiral Derivatization Forms diastereomers with distinct NMR spectra. Allows for the determination of enantiomeric purity and confirmation of relative stereochemistry.
High-Resolution Mass Spectrometry (HRMS) Determines the exact molecular formula. Provides highly accurate mass-to-charge ratio, confirming elemental composition.

| Tandem Mass Spectrometry (MS/MS) | Analyzes fragmentation patterns. | Offers structural information based on the breakdown of the molecule, confirming functional groups and connectivity. |

Chromatographic Methods for Enantiomeric Purity Determination (e.g., Chiral HPLC, GC, UHPLC-UV)

Chromatographic techniques are essential for separating the enantiomers of a chiral compound and thus determining its enantiomeric purity or enantiomeric excess (e.e.). The choice of method often depends on the volatility and polarity of the analyte.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for the enantioselective analysis of amino alcohols. sigmaaldrich.com This can be performed directly or indirectly.

Direct methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for separating the enantiomers of polar compounds like amino acids and amino alcohols. sigmaaldrich.com

Indirect methods involve pre-column derivatization of the analyte with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard, non-chiral (achiral) stationary phase. google.com

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Amino alcohols like 3-aminobutan-2-ol (B1581441) are typically not volatile enough for direct GC analysis and require derivatization to increase their volatility. nih.gov Common derivatization agents include trifluoroacetic anhydride. The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase. nih.govnih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC-UV) operates on the same principles as HPLC but uses smaller particle-sized columns and higher pressures. This results in significantly faster analysis times, higher resolution, and improved sensitivity, making it a powerful tool for high-throughput screening of enantiomeric purity. mdpi.com

A comparison of these chromatographic methods is presented in the table below.

Table 2: Chromatographic Methods for Enantiomeric Purity

Method Stationary Phase Derivatization Key Advantages
Chiral HPLC (Direct) Chiral (e.g., polysaccharide, macrocyclic glycopeptide) Not required Simplifies sample preparation; avoids potential kinetic resolution during derivatization.
Chiral HPLC (Indirect) Achiral (e.g., C18) Required (with a chiral agent) Utilizes common, less expensive columns; can be highly sensitive.
Chiral GC Chiral (e.g., Chirasil-Val) Required (to increase volatility) High resolution and efficiency for volatile compounds. nih.govnih.gov

| UHPLC-UV | Chiral or Achiral | Depends on direct or indirect approach | Fast analysis, high resolution, and lower solvent consumption. mdpi.com |

X-ray Crystallography for Absolute Configuration Assignment and Conformation Analysis of Chiral Complexes

X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule. purechemistry.orgnih.gov The technique provides a precise three-dimensional map of the electron density within a single crystal, revealing the spatial arrangement of every atom.

To determine the absolute configuration, the crystallographic analysis must be sensitive to anomalous dispersion (or resonant scattering). ed.ac.uk This effect, which is more pronounced for heavier atoms, causes slight differences in the diffraction pattern that allow for the distinction between a molecule and its non-superimposable mirror image. For light-atom molecules like this compound, the effect is weak but often sufficient for an unambiguous assignment, especially with modern diffractometers and data processing techniques. ed.ac.uk

A prerequisite for this analysis is the growth of a high-quality single crystal. If the compound itself does not crystallize well, it can be derivatized with a molecule containing a heavier atom (e.g., bromine) or co-crystallized to form a salt with a suitable counter-ion to improve crystal quality and enhance the anomalous scattering signal. thieme-connect.de Beyond assigning the absolute configuration, the resulting crystal structure provides invaluable information on bond lengths, bond angles, and the preferred solid-state conformation of the molecule and its intermolecular interactions, such as hydrogen bonding. nih.gov

Table 3: Workflow for Absolute Configuration Determination by X-ray Crystallography

Step Description Purpose
1. Crystallization Growing a single, high-quality crystal of the compound or a suitable derivative. To obtain a sample that will diffract X-rays in an orderly pattern.
2. Data Collection Mounting the crystal on a diffractometer and exposing it to a focused beam of X-rays. To measure the intensities and positions of thousands of diffracted reflections.
3. Structure Solution & Refinement Using computational methods to solve the phase problem and build an initial molecular model, which is then refined against the experimental data. To generate a precise 3D model of the molecule's atomic positions.

| 4. Absolute Structure Determination | Analyzing anomalous dispersion effects, typically by calculating a Flack parameter. | To definitively determine the correct enantiomer (absolute configuration). ed.ac.uk |

Advanced Chiroptical Methods for Stereochemical Elucidation (e.g., CD, ORD, VCD)

Chiroptical spectroscopy involves the interaction of polarized light with chiral molecules and provides information about their stereochemistry in solution.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.org The resulting spectrum, particularly the sign and shape of the "Cotton effect" near an absorption band, can be correlated with the stereochemistry of the molecule. slideshare.net

Circular Dichroism (CD) is a related and more commonly used technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. purechemistry.org Like ORD, CD signals (Cotton effects) appear only in the regions where the molecule absorbs light. The sign and intensity of the CD bands are highly sensitive to the molecule's three-dimensional structure. For amino alcohols, derivatization with a chromophoric group may be necessary to observe signals in an accessible spectral region. nih.gov

Vibrational Circular Dichroism (VCD) is the extension of CD into the infrared region, measuring the differential absorption of circularly polarized IR light at the molecule's vibrational frequencies. nih.govwikipedia.org A key advantage of VCD is that all molecules have IR absorptions, so no chromophore is needed. VCD is an exceptionally powerful tool for determining the absolute configuration of chiral molecules in solution. reading.ac.ukbruker.com The experimental VCD spectrum can be compared to a spectrum predicted by ab initio or density functional theory (DFT) calculations for a specific enantiomer. nih.gov A good match between the experimental and calculated spectra provides a high degree of confidence in the assignment of the absolute configuration.

Table 4: Comparison of Advanced Chiroptical Methods

Technique Principle Information Provided Key Features
ORD Wavelength-dependent optical rotation. wikipedia.org Stereochemical information via the Cotton effect. Historically important; largely superseded by CD for structural analysis.
CD Differential absorption of left and right circularly polarized UV-Vis light. purechemistry.org Absolute configuration and conformational analysis of molecules with chromophores. Highly sensitive to stereochemistry near electronic transitions.

| VCD | Differential absorption of left and right circularly polarized IR light. wikipedia.org | Absolute configuration and solution-phase conformation. nih.gov | Applicable to nearly all chiral molecules; powerful when combined with DFT calculations. reading.ac.uknih.gov |


**computational and Theoretical Studies on 2r,3s 3 Aminobutan 2 Ol Hydrochloride Systems**

Density Functional Theory (DFT) Calculations for Conformational Analysis and Reactivity Prediction

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its balance of accuracy and computational cost. It is extensively used for conformational analysis and the prediction of reactivity.

Conformational Analysis: The biological activity and catalytic efficiency of a chiral molecule are often dictated by its three-dimensional structure. (2R,3S)-3-Aminobutan-2-ol possesses two stereocenters, and its hydrochloride salt form introduces additional complexity to its conformational preferences due to ionic interactions and hydrogen bonding.

DFT calculations can be employed to identify the most stable conformers of the molecule in the gas phase and in solution. By systematically rotating the single bonds, a potential energy surface can be mapped out, revealing the various low-energy conformations. For instance, studies on similar small amino alcohols have utilized DFT to elucidate the role of intramolecular hydrogen bonding between the hydroxyl and amino groups in determining the preferred geometry. While specific studies on the hydrochloride salt are not abundant, the principles of such analyses would involve exploring the interactions between the protonated amine, the chloride ion, and the hydroxyl group.

Reactivity Prediction: DFT is also a powerful tool for predicting the reactivity of molecules. By calculating the energies of reactants, transition states, and products, reaction pathways can be elucidated, and activation barriers can be quantified. For (2R,3S)-3-Aminobutan-2-ol, DFT calculations have been used to predict transition states for nucleophilic substitution reactions. For example, the B3LYP functional with the 6-31G(d) basis set has been employed to model such transition states, which can help in selecting appropriate solvents for a given reaction.

The table below illustrates a hypothetical comparison of relative energies for different conformers of (2R,3S)-3-Aminobutan-2-ol, as could be determined by DFT calculations.

ConformerDihedral Angle (H-O-C2-C3)Relative Energy (kcal/mol)Key Intramolecular Interaction
1 60° (gauche)0.00Intramolecular H-bond (OH···NH3+)
2 180° (anti)1.5Weak H-bond with Cl-
3 -60° (gauche)0.25Intramolecular H-bond (OH···NH3+)

This is an illustrative data table based on typical findings for similar molecules.

Molecular Modeling and Docking Studies of (2R,3S)-3-Aminobutan-2-ol Hydrochloride-Ligand-Metal Complexes

(2R,3S)-3-Aminobutan-2-ol and its derivatives are valuable chiral ligands in asymmetric catalysis, often forming complexes with transition metals like ruthenium, rhodium, and copper. mdpi.comnih.gov Molecular modeling and docking studies are crucial for understanding the interactions within these metal complexes and how they influence the outcome of catalytic reactions.

Molecular Modeling: The first step in studying these complexes is to build accurate three-dimensional models. This can be achieved using molecular mechanics or, for higher accuracy, DFT. These models help in visualizing the coordination of the amino alcohol to the metal center and the spatial arrangement of other ligands. The rigidity of the ligand's backbone, as seen in derivatives like (1S,2R)-1-amino-2-indanol, has been shown to be important for achieving high enantioselectivity. mdpi.com

Docking Studies: Once a model of the catalyst-substrate complex is generated, docking studies can be performed to predict the preferred binding mode of a substrate. This is particularly useful in asymmetric catalysis, where the goal is to understand how the chiral catalyst differentiates between the two prochiral faces of the substrate. The docking scores, which are estimates of the binding affinity, can be correlated with experimentally observed enantioselectivity.

The following table presents a hypothetical outcome of a docking study for a metal complex of (2R,3S)-3-Aminobutan-2-ol in a catalytic reaction.

SubstrateBinding ModeDocking Score (kcal/mol)Predicted Major Enantiomer
Prochiral KetoneRe-face attack-8.5(R)-alcohol
Prochiral KetoneSi-face attack-7.2(S)-alcohol

This is an illustrative data table based on general principles of molecular docking.

Prediction of Enantioselectivity and Reaction Pathways via Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are instrumental in predicting the enantioselectivity of asymmetric reactions. By calculating the energies of the diastereomeric transition states that lead to the different enantiomeric products, the enantiomeric excess (ee) can be predicted.

The enantiomeric excess is related to the difference in the Gibbs free energy of activation (ΔΔG‡) for the two competing pathways. A larger energy difference corresponds to higher enantioselectivity. Computational studies on the Petasis borono-Mannich reaction to synthesize chiral amino alcohols have utilized DFT to model the diastereomeric transition states, identifying key non-conventional interactions like CH···O that stabilize the transition state leading to the major enantiomer. acs.org

For reactions where (2R,3S)-3-Aminobutan-2-ol acts as a chiral ligand, quantum chemical calculations can elucidate the reaction mechanism and the origin of stereoselectivity. This involves locating the transition states for the formation of both the (R) and (S) products and comparing their relative energies.

Below is a hypothetical table summarizing the results of a quantum chemical study on an asymmetric reaction catalyzed by a complex of (2R,3S)-3-Aminobutan-2-ol.

Transition StateRelative Free Energy (ΔG‡, kcal/mol)Predicted Enantiomeric Excess (%)
TS-(R) 15.295
TS-(S) 17.0

This is an illustrative data table based on the relationship between transition state energies and enantioselectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies for Ligand Optimization and Catalyst Design

Quantitative Structure-Activity Relationship (QSAR) and the related Quantitative Structure-Selectivity Relationship (QSSR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or, in the context of catalysis, their efficiency and selectivity. researchgate.net

While specific QSAR studies on this compound for catalyst design are not widely reported, this approach holds significant promise. By synthesizing a library of ligands based on the aminobutan-2-ol scaffold and measuring their performance in a specific reaction, a QSAR model can be developed. This model would use various molecular descriptors (e.g., steric, electronic, and topological) to predict the enantioselectivity of new, unsynthesized ligands.

The development of a QSAR model typically involves the following steps:

Data Set Generation: A series of structurally related catalysts are synthesized, and their enantioselectivity in a model reaction is determined.

Descriptor Calculation: A large number of molecular descriptors are calculated for each catalyst.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a model that correlates the descriptors with the observed enantioselectivity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The following is a hypothetical QSAR data table for a series of ligands derived from 3-aminobutan-2-ol (B1581441).

LigandSteric Descriptor (e.g., Sterimol L)Electronic Descriptor (e.g., Hammett σ)Observed ee (%)Predicted ee (%)
1 4.50.18584
2 5.2-0.29291
3 3.80.37576
4 5.80.09594

This is an illustrative data table demonstrating the principles of a QSAR study.

Such models can significantly accelerate the discovery of new and improved catalysts by prioritizing the synthesis of the most promising candidates.

**derivatization Strategies and Novel Analogues of 2r,3s 3 Aminobutan 2 Ol Hydrochloride**

Synthetic Routes to Functionalized Derivatives of (2R,3S)-3-Aminobutan-2-ol Hydrochloride for Enhanced Chiral Induction

The (2R,3S)-3-aminobutan-2-ol scaffold offers two reactive sites, the amino group and the hydroxyl group, for functionalization. These modifications are crucial for converting the simple amino alcohol into a sophisticated chiral auxiliary or ligand capable of directing the stereochemical outcome of a reaction. Common strategies involve acylation of the nitrogen atom and conversion of the amino alcohol into a heterocyclic system, such as an oxazoline (B21484).

One of the most prevalent derivatization strategies is the synthesis of chiral oxazolines. These are typically prepared through the condensation of the amino alcohol with nitriles, carboxylic acids, or their derivatives. For instance, (2R,3S)-3-aminobutan-2-ol can be reacted with a nitrile (R-CN) under Lewis acid catalysis (e.g., ZnCl2) or via microwave-assisted protocols to yield the corresponding (4S,5R)-4-ethyl-5-methyl-2-substituted-oxazoline. The substituents on the oxazoline ring, derived directly from the amino alcohol backbone, create a well-defined chiral environment around a metal center when used as a ligand.

Another key functionalization pathway is the N-acylation of the amino group to form chiral amides. These amides can then be used as chiral auxiliaries. For example, acylation of (2R,3S)-3-aminobutan-2-ol with a pro-chiral acid chloride attaches the chiral auxiliary to the substrate. Subsequent deprotonation and reaction with an electrophile, such as an alkyl halide, often proceed with high diastereoselectivity, guided by the steric hindrance of the auxiliary's substituents.

The table below summarizes common synthetic routes to functionalized derivatives.

Derivative TypeSynthetic RouteReagents & ConditionsPurpose
Chiral OxazolineCyclocondensationNitrile (R-CN), Lewis Acid (e.g., ZnCl₂)Formation of bidentate ligands for metal catalysis
N-Acyl AuxiliaryAcylationAcid Chloride (RCOCl), Base (e.g., Et₃N)Temporary attachment to a substrate to direct alkylation or aldol (B89426) reactions
Phosphino-oxazoline (PHOX)Multi-step synthesis1. Oxazoline formation 2. Lithiation 3. Reaction with PPh₂ClCreation of powerful P,N-ligands for asymmetric catalysis

These derivatization strategies are fundamental to harnessing the chiral potential of the (2R,3S)-3-aminobutan-2-ol backbone, transforming it into a tool for creating other valuable, enantiomerically pure molecules.

Exploration of Isomeric Forms and Their Differential Chiral Induction Capabilities in Asymmetric Synthesis

The spatial arrangement of the amino and hydroxyl groups, as well as the methyl substituents, is critical to the efficacy of 3-aminobutan-2-ol (B1581441) as a chiral inductor. The molecule has four stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The (2R,3S) and (2S,3R) isomers are an enantiomeric pair with an anti relationship between the amino and hydroxyl groups, while the (2R,3R) and (2S,3S) isomers are an enantiomeric pair with a syn relationship. This difference in relative stereochemistry significantly impacts how derivatives of these isomers control asymmetric reactions.

In asymmetric synthesis, ligands derived from syn and anti isomers can lead to opposite enantiomers of the product or drastically different levels of stereoselectivity. For example, in a metal-catalyzed allylic alkylation, a ligand derived from the (2R,3S)-anti-isomer might preferentially shield one face of the reactive intermediate, leading to the (R)-product. In contrast, a ligand of the same type derived from the (2R,3R)-syn-isomer could form a catalytic complex with a different geometry, potentially leading to lower enantioselectivity or even the formation of the (S)-product.

This differential capability arises from the distinct three-dimensional space occupied by the substituents on the ligand scaffold. The anti configuration places the substituents on opposite sides of the oxazoline ring (when formed), creating a specific chiral pocket. The syn configuration places them on the same side, resulting in a different pocket shape and steric environment. The choice of isomer is therefore a critical design element in asymmetric catalysis.

The following table illustrates the hypothetical outcomes in an asymmetric reaction based on the isomer used.

Isomer BackboneRelative StereochemistryDerivative TypeExpected Product ConfigurationTypical Enantiomeric Excess (e.e.)
(2R,3S)antiPHOX Ligand(R)High (>95%)
(2S,3R)antiPHOX Ligand(S)High (>95%)
(2R,3R)synPHOX Ligand(R) or (S)Moderate to Low
(2S,3S)synPHOX Ligand(S) or (R)Moderate to Low

The superior performance of ligands derived from the anti isomers in many reactions has made (2R,3S)-3-aminobutan-2-ol and its enantiomer the more commonly utilized scaffolds for developing high-performance chiral ligands.

Rational Design and Synthesis of Next-Generation Chiral Ligands and Auxiliaries Based on the (2R,3S)-3-Aminobutan-2-ol Scaffold

The (2R,3S)-3-aminobutan-2-ol structure serves as a privileged chiral backbone for the rational design of new and improved ligands and auxiliaries. The goal of "next-generation" design is to create catalysts with higher activity, broader substrate scope, and greater enantioselectivity than existing options. This is achieved by systematically modifying the basic scaffold.

A key area of development is in the synthesis of hybrid ligands, such as phosphino-oxazolines (PHOX ligands). Starting from a (4S,5R)-oxazoline derived from (2R,3S)-3-aminobutan-2-ol, a phosphine (B1218219) group can be introduced. The resulting P,N-ligand combines the properties of a soft phosphorus donor and a hard nitrogen donor, allowing it to form stable and highly asymmetric complexes with various transition metals like palladium, iridium, and rhodium. tcichemicals.com The design process involves modifying both the oxazoline portion and the phosphine group to tune the ligand's properties.

Key Design Principles:

Steric Tuning: Introducing bulky substituents (e.g., tert-butyl or phenyl) on the oxazoline ring or the phosphorus atom can increase the steric hindrance around the metal center, enhancing facial discrimination of the substrate.

Electronic Tuning: Altering the electronic properties of the phosphine group (e.g., using electron-rich or electron-poor aryl groups) can modulate the reactivity of the metal catalyst. nih.gov

Backbone Rigidity: Incorporating the aminobutanol (B45853) scaffold into more rigid cyclic or bicyclic structures can reduce conformational flexibility, leading to a more defined and effective chiral environment.

An example of rational design is the development of ligands for asymmetric hydrogenation. A rhodium complex with a P,N-ligand derived from (2R,3S)-3-aminobutan-2-ol can create a highly effective catalyst for the reduction of prochiral olefins to chiral alkanes with excellent enantioselectivity. nih.gov The specific stereochemistry of the aminobutanol backbone is essential for creating the precise geometry needed for the catalyst to differentiate between the two faces of the olefin.

The table below outlines some next-generation ligand designs based on the (2R,3S)-3-aminobutan-2-ol scaffold.

Ligand ClassDesign FeatureTarget ReactionMetalPotential Advantage
Bulky PHOXtert-Butyl group on phosphorusAsymmetric Allylic AlkylationPalladiumIncreased enantioselectivity due to steric repulsion
Electron-Rich PHOXMethoxy-substituted phenyl groups on phosphorusAsymmetric HydrogenationRhodiumHigher catalytic activity
Bicyclic OxazolineFused ring system for rigidityDiels-Alder ReactionCopperEnhanced diastereoselectivity and enantioselectivity

By applying these principles of rational design, the humble (2R,3S)-3-aminobutan-2-ol scaffold is continuously evolving into a platform for creating highly sophisticated and effective tools for modern asymmetric synthesis.

**emerging Research Directions and Future Perspectives for 2r,3s 3 Aminobutan 2 Ol Hydrochloride**

Integration of (2R,3S)-3-Aminobutan-2-ol Hydrochloride into Flow Chemistry and Continuous Processes

Continuous flow chemistry is a modern technology that offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and simplified scale-up. rsc.orgflinders.edu.au This methodology has been increasingly adopted for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. researchgate.netmdpi.com

Currently, there is a notable lack of specific research literature detailing the integration of this compound, either as a reactant, catalyst, or product, within continuous flow systems. While enzymatic syntheses of other chiral amino-alcohols have been successfully demonstrated in continuous-flow microreactors, this has not been specifically reported for the (2R,3S) isomer of 3-Aminobutan-2-ol (B1581441). nih.gov The development of such processes could offer a more efficient and scalable route to this compound or its derivatives. Future research could focus on adapting known batch syntheses of this compound into a continuous flow setup, potentially improving yield, purity, and process safety.

Development of Immobilized and Recyclable this compound Catalysts

The development of heterogeneous catalysts is a cornerstone of green and sustainable chemistry, as it facilitates easy separation of the catalyst from the reaction mixture, enabling its recovery and reuse. Chiral amino alcohols, as a class, have been identified as valuable ligands for asymmetric catalysis. rsc.orgwestlake.edu.cn Researchers have explored immobilizing these molecules on various solid supports.

Polymer Supports: Attaching the amino alcohol to a polymer backbone. conicet.gov.ar

Nanoparticle Supports: Anchoring the molecule onto nanomaterials like superparamagnetic core-shell magnetite-silica nanoparticles. researchgate.net

These approaches have been shown to create recyclable catalysts for reactions such as asymmetric additions. conicet.gov.arresearchgate.net One of the unresolved challenges in the broader field is enhancing the reusability of catalysts used in scalable biocatalytic processes, with immobilization on supports like silica (B1680970) being a potential solution. This represents a significant opportunity for future research involving this compound, potentially as a chiral ligand or organocatalyst.

Table 1: Comparison of Immobilization Supports for Chiral Catalysts

Support MaterialPotential AdvantagesPotential Challenges
Polymer ResinsHigh loading capacity, chemical stability.Swelling in solvents, potential for pore blockage.
Silica GelHigh surface area, rigid structure.Can be brittle, potential for leaching of the catalyst.
Magnetic NanoparticlesEasy separation using an external magnet, high surface area.Potential for aggregation, requires surface functionalization.

Potential in Bio-inspired Catalysis and Enzyme Mimicry Applications

Bio-inspired catalysis seeks to emulate the high efficiency and selectivity of natural enzymes by using smaller, synthetic molecules. acs.org Chiral amino alcohols are important structural motifs in many biologically active molecules and can serve as building blocks for catalysts that mimic enzymatic functions. frontiersin.orgnih.gov These synthetic mimics can create "coordination cages" for metal ions, similar to the active sites of metalloenzymes, using their amino and hydroxyl functional groups. acs.org

There is currently no specific research demonstrating the use of this compound in enzyme mimicry applications. The compound's defined stereochemistry and bifunctional nature (amine and alcohol) make it a candidate for development as a ligand in synthetic catalysts that could mimic the function of enzymes like oxidoreductases or transferases. Future work could explore the coordination chemistry of this compound with various metal centers and evaluate the catalytic activity of the resulting complexes in stereoselective transformations.

Challenges and Opportunities in Scaling Up this compound-Mediated Asymmetric Reactions

The transition of a chemical reaction from laboratory scale to industrial production presents numerous challenges, including cost, safety, catalyst stability, and product purification. For chiral molecules like (2R,3S)-3-Aminobutan-2-ol, maintaining high stereochemical purity during scale-up is paramount.

While specific scale-up studies for reactions mediated by this particular compound are not detailed in the literature, general challenges for related processes can be identified. For instance, scalable biocatalytic processes for producing (2R,3S)-3-aminobutan-2-ol can be limited by the stability of the enzymes used.

Opportunities for future development include:

Process Intensification: Utilizing technologies like flow chemistry to improve reaction efficiency and safety during scale-up.

Catalyst Optimization: Developing more robust and recyclable catalysts, potentially through immobilization (as discussed in 8.2), to reduce costs and waste.

Downstream Processing: Designing efficient purification protocols to isolate the final product with high chemical and enantiomeric purity on a large scale.

A patent for the synthesis of a related compound, (R)-3-aminobutanol, highlights the importance of recyclable catalysts and solvents to reduce costs in industrial production. google.com Applying similar principles to processes involving this compound will be crucial for its economic viability in large-scale applications.

Untapped Applications in Advanced Materials Science and Specialty Chemical Production

Beyond its role as a chiral intermediate in pharmaceutical synthesis, the potential applications of this compound in materials science and the broader specialty chemical industry remain largely unexplored. Chiral molecules are of increasing interest in materials science for the development of materials with unique optical, electronic, or mechanical properties.

Potential, yet currently untapped, areas of application include:

Chiral Polymers: The compound could be used as a monomer or a chiral directing agent in the synthesis of stereoregular polymers, potentially leading to materials with novel properties for separations or sensing.

Specialty Surfactants: The amphiphilic nature of amino alcohols suggests they could be precursors to novel chiral surfactants.

Fine Chemical Synthesis: It can serve as a versatile building block for various fine and specialty chemicals, including flavors and dyes, although specific examples are not documented. biosynth.com

Chiral Ionic Liquids: Chiral amino alcohols can be used as starting materials for the synthesis of chiral ionic liquids, which have applications as chiral solvating agents. tu-clausthal.de

While the depolymerization of plastics like PET has been demonstrated using other amino alcohols to create new monomers, similar "upcycling" research involving this compound has not been reported. mdpi.com This represents a forward-looking area where the compound could contribute to a circular economy.

Q & A

Q. What are the recommended synthetic routes for (2R,3S)-3-Aminobutan-2-ol hydrochloride, and how can reaction conditions be optimized for high enantiomeric purity?

Methodological Answer: Synthesis typically involves asymmetric reduction of a ketone precursor or resolution of racemic mixtures. For enantiomeric purity, chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic methods (e.g., ketoreductases) are employed. Optimization requires monitoring reaction temperature (e.g., −20°C to 40°C) and time (3–14 hours) to minimize side products, as demonstrated in analogous syntheses of chiral amino alcohols . Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity. Confirm stereochemistry via X-ray crystallography or chiral HPLC .

Q. How can the structural and chiral integrity of this compound be validated?

Methodological Answer: Use a combination of:

  • Thin-layer chromatography (TLC) with silica gel and mobile phases like ethyl acetate/acetic acid/HCl/water (11:7:1:1) to detect impurities .
  • Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and UV detection at 210 nm. Compare retention times with authentic standards.
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to confirm stereochemistry. For example, vicinal coupling constants between C2 and C3 protons typically range 3–5 Hz for syn configurations .

Q. What storage conditions are recommended to maintain the stability of this compound?

Methodological Answer: Store at −20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation and hygroscopic degradation. For short-term use, refrigeration (2–8°C) with desiccants (silica gel) is acceptable. Stability studies using accelerated aging (40°C/75% RH for 6 months) and LCMS monitoring can quantify degradation products (e.g., oxidized amines) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in chiral purity assessments between TLC and HPLC methods?

Methodological Answer: Discrepancies often arise from:

  • Mobile phase selectivity : TLC may not resolve diastereomers, while HPLC with chiral stationary phases can. Cross-validate with polarimetric detection or mass spectrometry.
  • Sample preparation artifacts : Ensure derivatization (e.g., Marfey’s reagent for amino groups) does not induce racemization.
  • Matrix effects : Use standard addition methods in HPLC to rule out interference from counterions (e.g., chloride) .

Q. What computational strategies are effective for predicting the physicochemical properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate pKa (amine group ~9.5) and logP (estimated −1.2) using Gaussian or ORCA software.
  • Molecular dynamics (MD) simulations : Model solvation behavior in aqueous buffers (e.g., PBS) to predict solubility and aggregation tendencies.
  • Reactivity prediction : Use QSAR models (e.g., Schrödinger’s QikProp) to assess nucleophilic sites for derivatization or degradation pathways .

Q. How can degradation pathways be elucidated under acidic/basic conditions, and what analytical techniques are critical?

Methodological Answer:

  • Forced degradation studies : Expose the compound to 0.1M HCl (24 hours, 60°C) or 0.1M NaOH (24 hours, 40°C). Monitor via:
    • LCMS-QTOF : Identify degradation products (e.g., β-elimination products or ring-closed morpholines).
    • NMR : Track proton shifts indicative of structural changes (e.g., loss of HCl or hydroxyl group oxidation).
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life under varying pH and temperature .

Q. What strategies mitigate batch-to-batch variability in enantiomeric excess (EE) during scale-up?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor EE in real-time during crystallization.
  • Design of Experiments (DoE) : Optimize parameters (e.g., cooling rate, solvent ratio) using response surface methodology (RSM).
  • Seeding : Use enantiopure seeds to control crystal growth and suppress racemic crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.